molecular formula C17H16N2O2 B14199129 5-Benzyl-5-(2-methylphenyl)imidazolidine-2,4-dione CAS No. 918665-25-5

5-Benzyl-5-(2-methylphenyl)imidazolidine-2,4-dione

Cat. No.: B14199129
CAS No.: 918665-25-5
M. Wt: 280.32 g/mol
InChI Key: VUVQLWXIJNOFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-5-(2-methylphenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by its unique structure, which includes a benzyl group and a 2-methylphenyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-5-(2-methylphenyl)imidazolidine-2,4-dione typically involves the condensation of benzil and urea in the presence of a base. One common method is the Biltz synthesis, which proceeds via a benzilic rearrangement. The reaction conditions often include refluxing the reactants in a suitable solvent, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-5-(2-methylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with different functional groups, while substitution reactions can introduce new substituents on the benzyl or 2-methylphenyl groups .

Scientific Research Applications

5-Benzyl-5-(2-methylphenyl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Benzyl-5-(2-methylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tankyrase enzymes, which play a crucial role in the Wnt signaling pathway. This inhibition can lead to the modulation of cellular processes such as proliferation and apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 5-Benzyl-5-(2-methylphenyl)imidazolidine-2,4-dione apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenyl group, in particular, may enhance its interaction with certain molecular targets, leading to unique pharmacological properties .

Properties

CAS No.

918665-25-5

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

5-benzyl-5-(2-methylphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C17H16N2O2/c1-12-7-5-6-10-14(12)17(15(20)18-16(21)19-17)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,18,19,20,21)

InChI Key

VUVQLWXIJNOFKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(C(=O)NC(=O)N2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.